molecular formula C10H18ClN B2569235 Dispiro[3.0.35.24]decan-9-amine;hydrochloride CAS No. 2416230-25-4

Dispiro[3.0.35.24]decan-9-amine;hydrochloride

Cat. No. B2569235
CAS RN: 2416230-25-4
M. Wt: 187.71
InChI Key: YJGFAHYTYOTVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a chemical compound with the CAS Number: 2416230-25-4 . It has a molecular weight of 187.71 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for Dispiro[3.0.35.24]decan-9-amine;hydrochloride is 1S/C10H17N.ClH/c11-8-7-9 (3-1-4-9)10 (8)5-2-6-10;/h8H,1-7,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Spectrophotofluorometric Analysis

Sterling and Haney (1974) discuss the use of fluorescamine, a compound related to dispiro structures, for the spectrophotofluorometric analysis of procainamide and sulfadiazine in the presence of primary aliphatic amines. This method is significant for the determination of drugs containing primary aromatic amino substituents, showcasing the analytical applications of dispiro-related compounds in pharmaceutical sciences (Sterling & Haney, 1974).

Stereospecific Addition Reactions

McCarthy, Connor, and Rosenfeld (1978) explored the stereospecific addition of Dimethylsulfonium Methylide to 9,10-Anthraquinone, demonstrating the chemical reactivity and structural peculiarities of dispiro compounds in synthetic organic chemistry (McCarthy, Connor, & Rosenfeld, 1978).

Antimalarial Activity

Sabbani et al. (2008) synthesized piperidine dispiro-1,2,4-trioxane analogues with nanomolar antimalarial activity, highlighting the potential of dispiro compounds in developing new antimalarial drugs. This research underscores the role of such structures in medicinal chemistry for targeting specific diseases (Sabbani et al., 2008).

Synthesis and Thermal Properties

SiniN., Azechi, and Endo (2015) discussed the synthesis and properties of spiro-centered benzoxazines, focusing on the thermal stability and polymerization temperature. This study is significant for materials science, especially in the development of thermally stable polymers with potential applications in various industrial sectors (SiniN., Azechi, & Endo, 2015).

Immunomodulatory Agents

Badger et al. (1990) explored the antiarthritic and suppressor cell-inducing activity of azaspiranes, a class of immunomodulatory agents. This research provides insight into the structure-function relationships of dispiro compounds and their potential therapeutic applications in autoimmune diseases (Badger et al., 1990).

Synthesis Techniques

Baldwin and Shukla (1999) reported efficient synthesis techniques for Dispiro[2.1.3.2]decane, showcasing the advancements in synthetic methods for constructing complex dispiro structures. This work is crucial for organic chemists interested in the synthesis of novel compounds with dispiro frameworks (Baldwin & Shukla, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

dispiro[3.0.35.24]decan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-8-7-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUIVESKALGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C23CCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[3.0.35.24]decan-9-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.